molecular formula C14H10ClFN2S B11762913 1-(2-Chloro-6-fluorobenzyl)-1H-benzo[d]imidazole-2-thiol

1-(2-Chloro-6-fluorobenzyl)-1H-benzo[d]imidazole-2-thiol

Cat. No.: B11762913
M. Wt: 292.8 g/mol
InChI Key: LPEYYOFVNKORJV-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)-1H-benzo[d]imidazole-2-thiol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(2-Chloro-6-fluorobenzyl)-1H-benzo[d]imidazole-2-thiol typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chloro-Fluorobenzyl Group: The chloro-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-6-fluorobenzyl chloride as the alkylating agent.

    Thiol Functionalization: The thiol group can be introduced by reacting the intermediate with a suitable thiolating agent, such as thiourea, under basic conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Chloro-6-fluorobenzyl)-1H-benzo[d]imidazole-2-thiol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, oxidizing or reducing agents, and suitable solvents like methylene chloride or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)-1H-benzo[d]imidazole-2-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-(2-Chloro-6-fluorobenzyl)-1H-benzo[d]imidazole-2-thiol can be compared with other benzimidazole derivatives:

Properties

Molecular Formula

C14H10ClFN2S

Molecular Weight

292.8 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-1H-benzimidazole-2-thione

InChI

InChI=1S/C14H10ClFN2S/c15-10-4-3-5-11(16)9(10)8-18-13-7-2-1-6-12(13)17-14(18)19/h1-7H,8H2,(H,17,19)

InChI Key

LPEYYOFVNKORJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)N2CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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